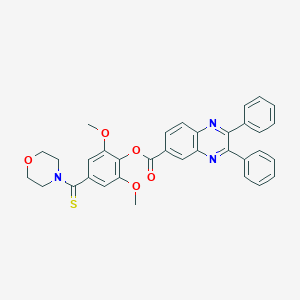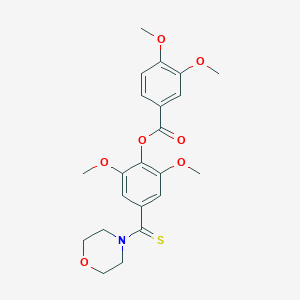
1-Naphthyl tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthyl tosylate is an organic compound with the molecular formula C17H14O3S. It is a derivative of naphthalene, where a naphthyl group is bonded to a 4-methylbenzenesulfonate group. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl tosylate can be synthesized through the reaction of naphthalen-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various naphthyl derivatives depending on the nucleophile used.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
Scientific Research Applications
1-Naphthyl tosylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Naphthyl tosylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-1-ol: The parent compound from which 1-Naphthyl tosylate is derived.
4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and 4-methylbenzenesulfonate, which confer specific reactivity and applications in organic synthesis and industrial processes. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound .
Properties
Molecular Formula |
C17H14O3S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
naphthalen-1-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14O3S/c1-13-9-11-15(12-10-13)21(18,19)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3 |
InChI Key |
IAMYQZXSUPCVDX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


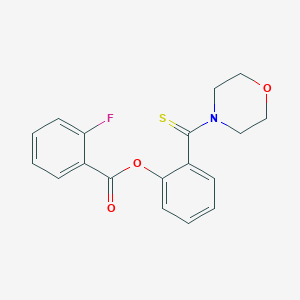

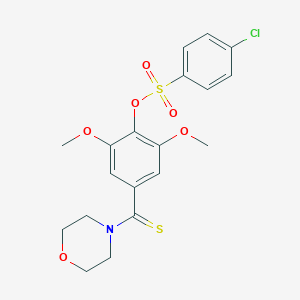
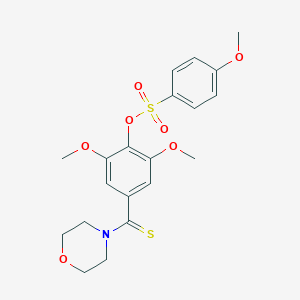
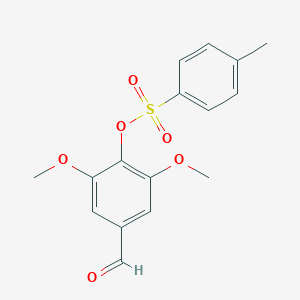
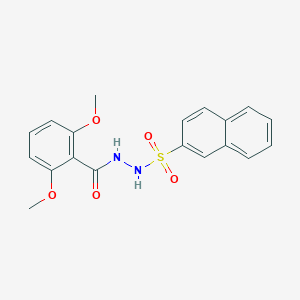
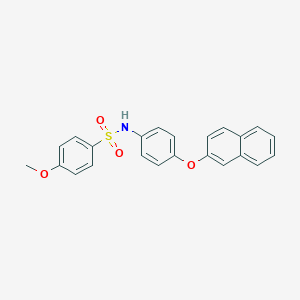
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
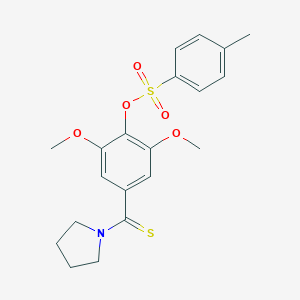
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)
